Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for the treatment of primary insomnia. It was developed as part of research aiming to design orexin receptor antagonists to inhibit the excitatory neuropeptides orexins A and B, offering a novel mechanism for insomnia treatment. MK-4305 demonstrated improved oral pharmacokinetics and excellent in vivo efficacy compared to earlier lead compounds.
Relevance: MK-4305 shares a key structural element with phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone: the diazepane core. Notably, MK-4305 features a 7-methyl substitution on the diazepane ring, which contributes to its improved pharmacokinetic profile.
Compound Description: This series of compounds was designed and synthesized for their potential positive inotropic effects. These compounds were evaluated in isolated rabbit heart preparations, where several displayed favorable activities compared to the standard drug milrinone. Notably, compound 5o within this series demonstrated a significant increase in stroke volume, outperforming milrinone.
Relevance: This series of compounds, including the potent compound 5o, features a 1,4-diazepane core similar to phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone. The shared diazepane core highlights a structural relationship between these compounds and emphasizes the potential of this scaffold in medicinal chemistry.
Compound Description: NEU-924 is a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. It was discovered through a cross-screening campaign aimed at identifying compounds effective against various tropical protozoal infections. NEU-924 demonstrates promising anti-parasitic activity and represents a potential lead compound for developing new treatments for Chagas disease.
Relevance: NEU-924 shares the 1,4-diazepane core with phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, although in NEU-924, the diazepane is attached to a sulfonyl group rather than directly to the methanone carbonyl. This shared core structure highlights the potential of the 1,4-diazepane scaffold across different therapeutic areas.
Compound Description: NEU-1017 is a potent inhibitor of both Leishmania major (cutaneous leishmaniasis) and Plasmodium falciparum (malaria). It emerged from the same cross-screening effort as NEU-924, emphasizing the value of exploring chemical scaffolds across different parasitic diseases. NEU-1017 presents promising anti-parasitic properties and could serve as a valuable starting point for developing novel treatments for both leishmaniasis and malaria.
Relevance: Similar to NEU-924, NEU-1017 possesses the 1,4-diazepane core, connected to a sulfonyl group, which is also found in phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone. The presence of this shared core emphasizes the versatility of the 1,4-diazepane motif in medicinal chemistry, supporting its application in developing therapies for various parasitic diseases.
Compound Description: This series of compounds was investigated for its arginine vasopressin (AVP) antagonist activity targeting both V1A and V2 receptors. Researchers sought to develop nonpeptide AVP antagonists with improved oral bioavailability. Modifications to the benzodiazepine ring, particularly introducing hydrophilic substituents at the 5-position, led to increased oral availability while retaining potent antagonist activity.
Relevance: These derivatives are closely related to phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone due to the presence of a 7-membered diazepine ring within their structure. Both structures feature a phenyl ring attached to the diazepine ring via a carbonyl linker, highlighting a common structural motif.
Compound Description: DP1 is a major degradation product of empagliflozin, a sodium-glucose cotransporter (SGLT) 2 inhibitor used for treating type 2 diabetes. DP1 is formed under acidic hydrolysis conditions and results from the ring opening of the tetrahydrofuran moiety in empagliflozin.
Relevance: Though not identical, DP1 exhibits structural similarities with phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone through its tetrahydrofuran moiety. This shared structural feature, despite existing within different chemical frameworks, highlights the significance of understanding the reactivity and stability of tetrahydrofuran-containing compounds in drug development.
Compound Description: DP2 is another significant degradation product of empagliflozin, formed during acidic hydrolysis through the elimination of the tetrahydrofuran ring. Its identification, along with other degradation products, provides valuable information for optimizing empagliflozin's manufacturing and quality control parameters.
Relevance: Although DP2 lacks the tetrahydrofuran ring present in phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, its formation as a degradation product from a tetrahydrofuran-containing compound highlights a potential metabolic pathway and emphasizes the need to assess stability and potential degradation products during drug development.
Compound Description: N43 is a selective and potent covalent inhibitor designed to target the KDM5 family of histone lysine demethylases. It exploits a noncatalytic cysteine residue (Cys481) near the active site of KDM5A, which is absent in other histone demethylase families, by utilizing an acrylamide group to form a covalent bond with this cysteine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.